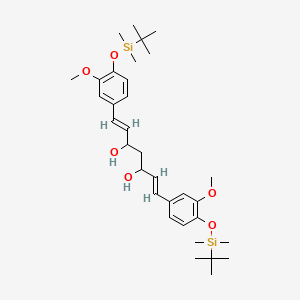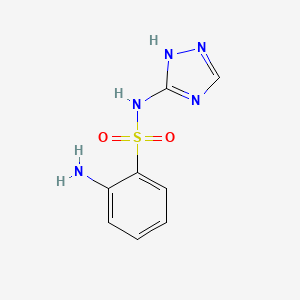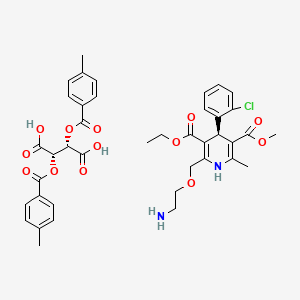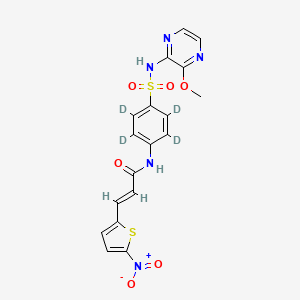
N-tert-Butoxycarbonyl Amoxapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl Amoxapine is a protected form of Amoxapine . Amoxapine is a tetracyclic antidepressant . The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis Analysis
The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Chemical Reactions Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Amoxapine, as detailed in several literature reviews, is primarily recognized for its application in the treatment of moderate to severe depressions, showcasing a favorable side effect profile and an earlier onset of action compared to other tricyclic antidepressants. Its clinical pharmacology underscores the compound's significance in psychopharmacology, with studies confirming its antidepressant and, in some instances, neuroleptic effects. These properties are attributed to its ability to modulate neurotransmitter systems, highlighting its potential beyond mere symptomatic treatment of depression to possibly influencing underlying neurochemical imbalances associated with psychiatric disorders (Smith Rs & Ayd Fj, 1981).
Neuroleptic Properties and Clinical Implications
Amoxapine exhibits both antidepressant and neuroleptic effects, a trait that distinguishes it from many other antidepressants. This dual functionality is supported by evidence of extrapyramidal reactions, hyperprolactinemia, and galactorrhea in human studies, pointing to a minor metabolite, 7‐hydroxy‐amoxapine, which shows significant dopamine receptor‐blocking activity. The neuroleptic activity of amoxapine, therefore, suggests its utility in treating psychiatric conditions where dopaminergic systems are implicated, offering a broader therapeutic window for clinicians treating complex mood disorders (R. Lydiard & A. Gelenberg, 1981).
Antioxidant Properties and Environmental Presence
Interestingly, synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human samples. Although not directly related to N-tert-Butoxycarbonyl Amoxapine, the investigation into SPAs underscores the importance of understanding the environmental occurrence, human exposure, and toxicity of synthetic compounds. SPAs' environmental detection and potential toxicity effects call for continued research into the safety and impact of synthetic chemicals, including pharmaceuticals, on health and the environment (Runzeng Liu & S. Mabury, 2020).
Mechanism of Action
Target of Action
N-tert-Butoxycarbonyl Amoxapine, also known as Boc-Amoxapine, is a derivative of Amoxapine . Amoxapine primarily targets the reuptake of norepinephrine and serotonin (5-HT) . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
Boc-Amoxapine interacts with its targets by decreasing the reuptake of norepinephrine and serotonin . This interaction results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
It is known that the compound affects the norepinephrine and serotonin pathways, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation.
Pharmacokinetics
It is known that the compound is a derivative of amoxapine, which is well-absorbed from the gastrointestinal tract and extensively metabolized in the liver . The ADME properties of Boc-Amoxapine and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of Boc-Amoxapine’s action primarily involve an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This can lead to enhanced neurotransmission and potential alleviation of depressive symptoms .
Safety and Hazards
N-tert-Butoxycarbonyl Amoxapine is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions of N-tert-Butoxycarbonyl Amoxapine research could involve exploring more mild and selective methods for the deprotection of N-Boc group . Additionally, the development of new synthetic organic transformations that require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents could be another area of focus .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of the compound change over time, potentially involving the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially involving threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that the compound is localized to specific compartments or organelles within the cell .
properties
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747244 |
Source


|
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246816-84-1 |
Source


|
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

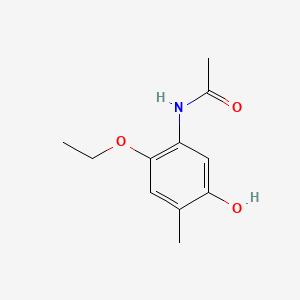


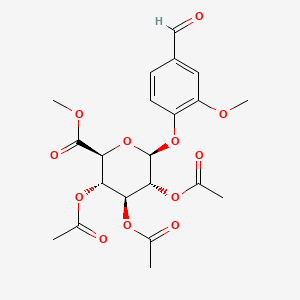
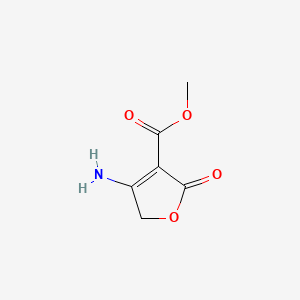
![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)
![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)
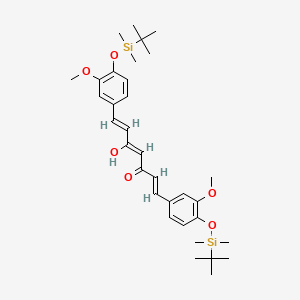
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)

